

# Comparing PF-07038124 and roflumilast for PDE4 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07038124 |           |
| Cat. No.:            | B10827956   | Get Quote |

A Comparative Guide to the PDE4 Inhibitors **PF-07038124** and Roflumilast

In the landscape of therapeutic agents targeting inflammatory diseases, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of drugs. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, these inhibitors modulate the immune response, offering therapeutic benefits for a range of conditions. This guide provides a detailed comparison of two notable PDE4 inhibitors: **PF-07038124**, a novel agent in clinical development, and roflumilast, an established drug approved for several indications. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

#### **Mechanism of Action**

Both **PF-07038124** and roflumilast exert their therapeutic effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP leads to the suppression of pro-inflammatory mediators.

**PF-07038124** is an oxaborole-based potent PDE4 inhibitor.[1][2] It is designed for topical application and acts as a "soft drug," meaning it is rapidly inactivated upon reaching systemic circulation, which may reduce systemic side effects while maintaining local efficacy in the skin. [1]

Roflumilast is a selective PDE4 inhibitor available in both oral and topical formulations.[3][4] Its anti-inflammatory effects are mediated through the inhibition of PDE4, leading to a reduction in



the release of cytokines and chemokines.[5] Roflumilast is metabolized in the body to an active metabolite, roflumilast N-oxide, which also contributes to its overall PDE4 inhibitory activity.[3]

## **Quantitative Comparison of Inhibitory Activity**

The following tables summarize the available quantitative data on the inhibitory potency of **PF-07038124** and roflumilast.

Table 1: PDE4 Subtype Inhibition

| Compoun         | PDE4A1                | PDE4A4                | PDE4B1                | PDE4B2    | PDE4D                 | PDE4C              |
|-----------------|-----------------------|-----------------------|-----------------------|-----------|-----------------------|--------------------|
| d               | IC50 (nM)             | IC50 (nM)             | IC50 (nM)             | IC50 (nM) | IC50 (nM)             | IC50 (nM)          |
| PF-<br>07038124 | Data not<br>available | Data not<br>available | Data not<br>available | 0.5[6]    | Data not<br>available | Data not available |
| Roflumilast     | 0.7[7]                | 0.9[7]                | 0.7[7]                | 0.2[7]    | 0.68[8]               | 3 - 4.3[7]         |
| Roflumilast     | Data not              | Data not              | Data not              | Data not  | Data not              | Data not           |
| N-oxide         | available             | available             | available             | available | available             | available          |

Note: A lower IC50 value indicates higher potency.

Table 2: Inhibition of Inflammatory Mediators

| Compound    | IL-13 IC50 (nM)    | IL-4 IC50 (nM)     | IFNy IC50 (nM)     |
|-------------|--------------------|--------------------|--------------------|
| PF-07038124 | 125[6]             | 4.1[6]             | 1.06[6]            |
| Roflumilast | Data not available | Data not available | Data not available |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for **PF-07038124** and roflumilast.

### **Biochemical Assay for PDE4 Inhibition**



A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4 is a biochemical assay using a purified recombinant human PDE4 enzyme.

#### General Protocol:

- A reaction mixture is prepared containing the purified recombinant human PDE4B2 enzyme in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, with 8.3 mM MgCl2 and 1.7 mM EGTA).[9]
- The test compound (e.g., **PF-07038124** or roflumilast) is added to the reaction mixture at various concentrations.
- The enzymatic reaction is initiated by adding the substrate, cAMP.[9]
- The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).[9]
- The reaction is stopped, and the amount of product (AMP) formed is quantified. This can be
  done using various detection methods, such as a luminescence-based assay like the
  PDELight HTS cAMP Phosphodiesterase Assay Kit.[9]
- The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

# Clinical Trial Protocol: PF-07038124 for Atopic Dermatitis and Plaque Psoriasis (Phase 2a)

This study (NCT04664153) was a randomized, double-blind, vehicle-controlled, parallel-group trial.[2][10]

- Objective: To assess the efficacy, safety, tolerability, and pharmacokinetics of topical PF-07038124 in patients with mild to moderate atopic dermatitis (AD) or plaque psoriasis.[2]
- Patient Population: Adults with a diagnosis of AD for at least 3 months or plaque psoriasis for at least 6 months, with an Investigator's Global Assessment (IGA) score of 2 (mild) or 3



(moderate), and body surface area (BSA) involvement of 5% to 20% for AD or 5% to 15% for psoriasis.[10]

- Intervention: Participants were randomized to receive either **PF-07038124** (0.01% ointment) or a vehicle control, applied once daily for 6 weeks.[11][12]
- Primary Endpoints:
  - For AD: Percent change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.[13]
  - For Psoriasis: Percent change from baseline in the Psoriasis Area and Severity Index (PASI) score at week 6.[14]
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), including application site reactions.[12]

# Clinical Trial Protocol: Roflumilast for Plaque Psoriasis (Phase 3 - ARRECTOR Trial)

This study (NCT05028582) was a phase 3, double-blind, vehicle-controlled randomized clinical trial.[15]

- Objective: To assess the safety and efficacy of roflumilast foam, 0.3%, in patients with psoriasis of the scalp and body.[15]
- Patient Population: Individuals aged 12 years and older with plaque psoriasis affecting up to 25% of the scalp and body, with a minimum Scalp-Investigator Global Assessment (S-IGA) score of 3 (moderate) and a minimum Body-IGA (B-IGA) score of 2 (mild).[15]
- Intervention: Participants received either roflumilast foam (0.3%) or a vehicle foam, applied once daily for 8 weeks.[16]
- Primary Endpoints:
  - S-IGA success, defined as a score of 0 (clear) or 1 (almost clear) plus a ≥2-grade improvement from baseline at week 8.[17]



- B-IGA success, with the same definition as S-IGA success, at week 8.[18]
- Safety Assessments: Monitoring of adverse events and local tolerability.[16]

## **Visualizing the Pathways and Processes**

Diagrams can aid in understanding complex biological pathways and experimental designs.



Click to download full resolution via product page

Caption: Simplified PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.





Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial for PF-07038124.





Click to download full resolution via product page

Caption: Key characteristics of **PF-07038124** and roflumilast.

### **Summary and Conclusion**

**PF-07038124** and roflumilast are both potent inhibitors of PDE4 with demonstrated efficacy in inflammatory skin conditions.

- **PF-07038124** is a promising topical agent with high potency for PDE4B2.[6] Early clinical data suggests it is effective and well-tolerated for atopic dermatitis and plaque psoriasis, with a notable lack of application site reactions.[12][13] Its design as a "soft drug" may offer a favorable safety profile by minimizing systemic exposure.[1]
- Roflumilast is a well-established PDE4 inhibitor with broader subtype activity and approvals
  for both respiratory and dermatological diseases.[3][4] It is available in both oral and topical
  formulations, providing flexibility in treatment approaches.[3] Clinical data from large phase 3
  trials support its efficacy and safety.[15][18]

In conclusion, while roflumilast is a versatile and approved therapeutic option, **PF-07038124** represents a next-generation topical PDE4 inhibitor with a potentially more targeted and localized effect. Further clinical development and head-to-head comparative studies will be necessary to fully elucidate the relative therapeutic profiles of these two agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 2. Efficacy and Safety of PF-07038124 in Patients With Atopic Dermatitis and Plaque Psoriasis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Roflumilast used for? [synapse.patsnap.com]
- 5. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. 4.3. Phosphodiesterase (PDE4 B2) Inhibition Assay [bio-protocol.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Experimental topical PDE4 inhibitor showed superior efficacy for atopic dermatitis, plaque psoriasis: JAMA [medicaldialogues.in]
- 13. reachrx.ai [reachrx.ai]
- 14. Phase 2a Study Shows PF-07038124's Efficacy in Atopic Dermatitis and Plaque Psoriasis - POCN [pocn.com]
- 15. Roflumilast Foam, 0.3%, for Psoriasis of the Scalp and Body: The ARRECTOR Phase 3 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roflumilast Foam, 0.3%, for Psoriasis of the Scalp and Body: The ARRECTOR Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. join.hcplive.com [join.hcplive.com]
- 18. patientcareonline.com [patientcareonline.com]



To cite this document: BenchChem. [Comparing PF-07038124 and roflumilast for PDE4 inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827956#comparing-pf-07038124-and-roflumilast-for-pde4-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com